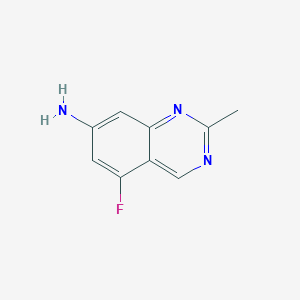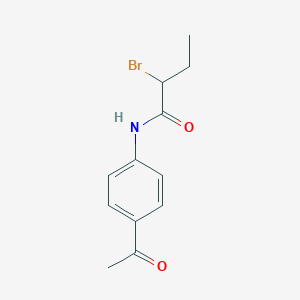
N-(4-acetylphenyl)-2-bromobutanamide
Vue d'ensemble
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases like PubChem or ChemSpider.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This information is usually found in scientific literature or patents.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Information about a compound’s reactivity can be found in the scientific literature.Physical And Chemical Properties Analysis
This includes information like the compound’s melting point, boiling point, solubility, and spectral data. This information can be found in chemical databases.Applications De Recherche Scientifique
1. Antimicrobial Activities and Molecular Docking Studies
- Application Summary: N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a derivative of N-(4-acetylphenyl)-2-bromobutanamide, has been synthesized and studied for its antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
- Methods of Application: The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis .
- Results: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
2. Synthesis and Characterization of N-(4-acetylphenyl)-N-(diphenylphosphino)- P,P-Diphenylphosphinous Amide Derivatives
- Application Summary: N-(4-acetylphenyl)-N-(diphenylphosphino)- P,P-Diphenylphosphinous amide derivatives have been synthesized and characterized. A Pd(II) derivative of this compound has been applied as a pre-catalyst in the Suzuki cross-coupling reaction .
- Methods of Application: The compounds were synthesized and characterized by multinuclear NMR spectroscopy (1H, 13C, 31P, 77Se NMR), IR spectroscopy, and elemental analysis .
- Results: The Pd(II) complex was successfully used as a pre-catalyst in the Suzuki cross-coupling reaction .
3. Synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
- Application Summary: A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .
- Methods of Application: The compounds were synthesized in a one-pot process and characterized by physical, spectroscopic, and elemental analysis .
- Results: The synthesis resulted in satisfactory yields of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
Safety And Hazards
Information about a compound’s toxicity, flammability, and environmental impact can be found in its Material Safety Data Sheet (MSDS) or similar resources.
Orientations Futures
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQBZFNCKLWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



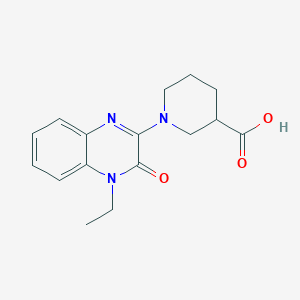
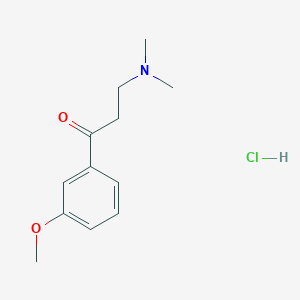
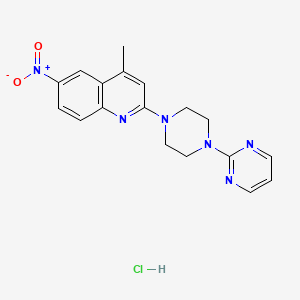
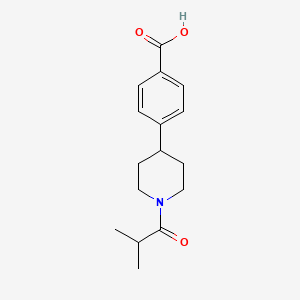
![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)
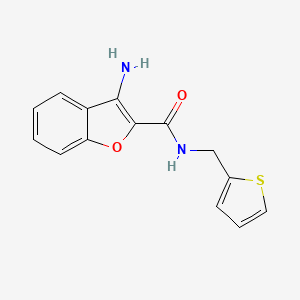
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)
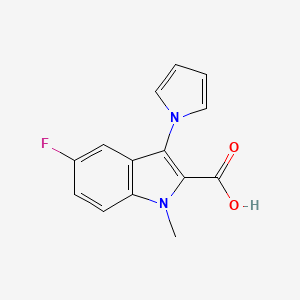
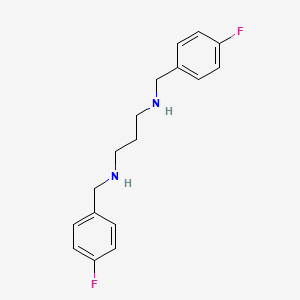
![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)
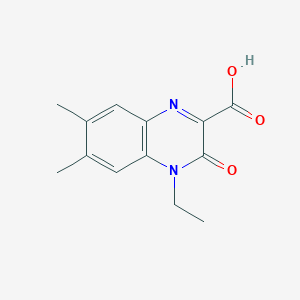
![Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate](/img/structure/B1392531.png)
